molecular formula C19H18N4O4 B11396466 N-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11396466
M. Wt: 366.4 g/mol
InChI Key: KUEKTSCNCDMOKM-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzodioxole and triazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodioxole and triazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, a triazole ring, and a carboxamide group. This combination imparts distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(hydroxymethyl)-2-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H18N4O4/c1-12-2-5-14(6-3-12)23-21-15(10-24)18(22-23)19(25)20-9-13-4-7-16-17(8-13)27-11-26-16/h2-8,24H,9-11H2,1H3,(H,20,25)

InChI Key

KUEKTSCNCDMOKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)CO

Origin of Product

United States

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